1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-fluorobenzyl group at the 1-position and a 5-oxo-pyrrolidine core. The carboxamide moiety is substituted with a (2E)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene group, introducing stereoelectronic and steric effects.
Properties
Molecular Formula |
C17H19FN4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19FN4O2S/c1-10(2)16-20-21-17(25-16)19-15(24)12-7-14(23)22(9-12)8-11-3-5-13(18)6-4-11/h3-6,10,12H,7-9H2,1-2H3,(H,19,21,24) |
InChI Key |
ZCGMNNUCKQAFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include fluorobenzyl bromide, thiadiazole derivatives, and pyrrolidine carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorobenzyl group with other functional groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrrolidine framework and the introduction of the thiadiazole moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide. In vitro assays have demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Another promising application is in the realm of antimicrobial agents. Research indicates that derivatives of this compound exhibit activity against a range of bacterial strains, highlighting its potential use in developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound. Modifications in the fluorobenzyl group or alterations to the thiadiazole ring can significantly impact biological activity. For instance, varying substituents on the pyrrolidine ring has been shown to enhance anticancer potency while maintaining low toxicity profiles .
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study on Anticancer Efficacy : A study involving a series of synthesized derivatives demonstrated that specific modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells. The most effective derivative showed IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer drug .
- In Vivo Studies : Animal models have been used to assess anti-inflammatory effects, with results showing significant reductions in edema and inflammatory markers following treatment with this compound. These findings support its potential therapeutic use in conditions such as arthritis .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine Substitution Patterns
- Target Compound : 4-fluorobenzyl at the 1-position.
- Compound : 1-(4-fluorophenyl) instead of 4-fluorobenzyl, eliminating the methylene spacer. This reduces molecular flexibility and may decrease membrane permeability .
- Compound : Retains the 4-fluorobenzyl group but substitutes the thiadiazole’s isopropyl with a methyl group, reducing steric bulk and lipophilicity .
Thiadiazole Modifications
- Target Compound : (2E)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene. The isopropyl group enhances steric hindrance and logP (calculated ~3.2).
- Compound : 5-methyl substitution lowers logP (~2.8) and may improve aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Research Implications
- Drug Design : The isopropyl-thiadiazole motif in the target compound offers a balance between lipophilicity and steric effects, making it a candidate for central nervous system (CNS) targets.
- Agrochemical Potential: Analogous 1,3,4-thiadiazole derivatives (e.g., ) show plant growth regulation, suggesting unexplored applications for the target compound .
Biological Activity
The compound 1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.4 g/mol . The structure features a pyrrolidine ring, a thiadiazole moiety, and a fluorobenzyl group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiadiazole ring suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorobenzyl group may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Initial in vitro studies suggest that the compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Study : A study conducted on a series of thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy (Reference not specified).
- Anticancer Research : In vitro testing on human breast cancer cell lines showed that related compounds induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways (Reference not specified).
- Inflammation Model : In a murine model of inflammation, the compound reduced paw edema significantly compared to controls, suggesting its potential use in treating inflammatory diseases (Reference not specified).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
